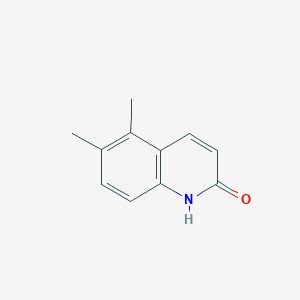
2,4'-Bithiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4’-Bithiazole is a heterocyclic compound consisting of two thiazole rings connected by a single bond. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2,4’-Bithiazole can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling reaction between 2,4-dibromothiazole and an organometallic compound . Another method includes the Hantzsch thiazole synthesis, which involves the reaction of bromoketone with thioamide .
Industrial Production Methods: Industrial production of 2,4’-Bithiazole typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of palladium catalysts and cross-coupling reactions are prevalent in industrial settings due to their efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4’-Bithiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert bithiazole to dihydrobithiazole derivatives.
Substitution: Halogenation and other substitution reactions are common, where halogen atoms are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenation often involves reagents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobithiazole derivatives.
Substitution: Halogenated bithiazole compounds.
Wissenschaftliche Forschungsanwendungen
2,4’-Bithiazole has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,4’-Bithiazole, particularly in medicinal applications, involves its interaction with molecular targets such as DNA topoisomerase IIα. The compound acts as a catalytic inhibitor, binding to the ATPase domain of the enzyme and preventing its activity. This inhibition leads to reduced cell proliferation and induces cell cycle arrest, making it a potential candidate for cancer therapy .
Vergleich Mit ähnlichen Verbindungen
2,4’-Bithiazole can be compared with other bithiazole derivatives and related compounds:
2,2’-Bithiazole: Another isomer with different coordination properties.
4,4’-Bithiazole: Known for its chelating behavior in coordination chemistry.
Bleomycins: Naturally occurring bithiazoles used in cancer treatment.
Cystothiazoles: Feature a 2,5-linkage and are found in natural products.
2,4’-Bithiazole stands out due to its unique structural properties and versatile applications across various scientific disciplines.
Eigenschaften
Molekularformel |
C6H4N2S2 |
|---|---|
Molekulargewicht |
168.2 g/mol |
IUPAC-Name |
2-(1,3-thiazol-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H4N2S2/c1-2-10-6(7-1)5-3-9-4-8-5/h1-4H |
InChI-Schlüssel |
GPIIIOMWTNQGFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=N1)C2=CSC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-cyclohexylcyclohexanamine;[dibromo(phosphono)methyl]phosphonic acid](/img/structure/B13848121.png)


![2-[6,7-dimethoxy-1-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]naphthalen-2-yl]oxyacetic acid](/img/structure/B13848140.png)






